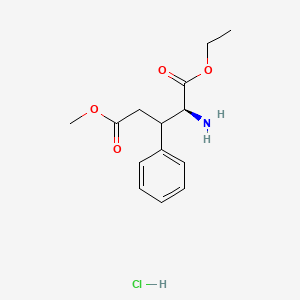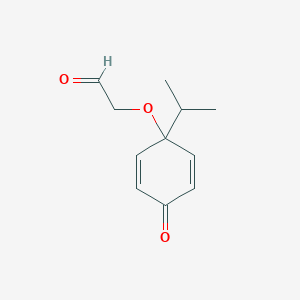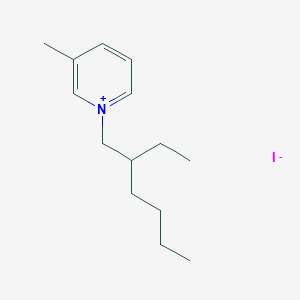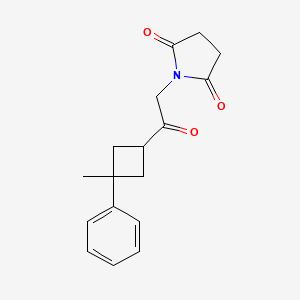
1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and ester functionalities. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride typically involves the esterification of 2-amino-3-phenylpentanedioic acid. The process can be carried out using ethyl alcohol and methyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. The use of automated systems also minimizes human error and enhances reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate
- 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrobromide
Comparison: Compared to its analogs, 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride exhibits enhanced solubility and stability in aqueous solutions. This makes it more suitable for biological and pharmacological studies. Additionally, the hydrochloride salt form may have different pharmacokinetic properties, influencing its absorption and distribution in biological systems.
Propriétés
Numéro CAS |
651321-96-9 |
|---|---|
Formule moléculaire |
C14H20ClNO4 |
Poids moléculaire |
301.76 g/mol |
Nom IUPAC |
1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride |
InChI |
InChI=1S/C14H19NO4.ClH/c1-3-19-14(17)13(15)11(9-12(16)18-2)10-7-5-4-6-8-10;/h4-8,11,13H,3,9,15H2,1-2H3;1H/t11?,13-;/m0./s1 |
Clé InChI |
AMTWAKBOCUWFNC-IYWIJXFJSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C(CC(=O)OC)C1=CC=CC=C1)N.Cl |
SMILES canonique |
CCOC(=O)C(C(CC(=O)OC)C1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12606019.png)

![[(3R,4S)-4-acetamidothiolan-3-yl] acetate](/img/structure/B12606035.png)
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[1-[7-[1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-carboxyethyl]-4-hydroxycyclohexa-2,4-dien-1-yl]-7-oxoheptanoyl]-4-hydroxycyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B12606036.png)
![N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12606041.png)


![[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B12606073.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B12606079.png)

![({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene](/img/structure/B12606086.png)
![3-[12-(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)dodecyl]-2H-1,2,4-thiadiazole-5-thione](/img/structure/B12606089.png)

